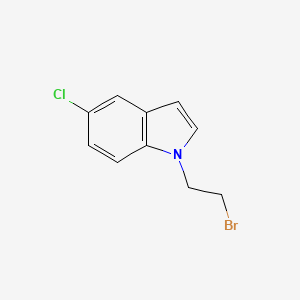

1-(2-bromoethyl)-5-chloro-1H-indole

Description

Properties

IUPAC Name |

1-(2-bromoethyl)-5-chloroindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrClN/c11-4-6-13-5-3-8-7-9(12)1-2-10(8)13/h1-3,5,7H,4,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXVZXEIICYSHPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2CCBr)C=C1Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.54 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169674-07-1 | |

| Record name | 1-(2-bromoethyl)-5-chloro-1H-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(2-bromoethyl)-5-chloro-1H-indole: Synthesis, Properties, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-(2-bromoethyl)-5-chloro-1H-indole, a halogenated indole derivative of significant interest to researchers, scientists, and drug development professionals. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Halogenation and N-alkylation of the indole ring are key strategies for modulating the physicochemical and biological properties of these molecules, making 1-(2-bromoethyl)-5-chloro-1H-indole a valuable intermediate for the synthesis of novel therapeutic agents.[1][3]

Physicochemical Properties

The physicochemical properties of 1-(2-bromoethyl)-5-chloro-1H-indole can be predicted based on the known properties of its constituent parts: 5-chloroindole and the 1-(2-bromoethyl) substituent. These properties are crucial for understanding the compound's behavior in various chemical and biological systems.

| Property | Predicted Value | Rationale |

| Molecular Formula | C₁₀H₉BrClN | Derived from the structure. |

| Molecular Weight | 258.54 g/mol | Calculated from the atomic weights of the constituent elements. |

| Appearance | Off-white to light brown solid | Based on the typical appearance of similar halogenated indole derivatives. |

| Melting Point | Estimated 80-90 °C | Higher than 5-chloroindole (69-71 °C) due to the increased molecular weight and potential for additional intermolecular interactions from the bromoethyl group.[1] |

| Solubility | Soluble in organic solvents like chloroform, dichloromethane, and ethyl acetate. Insoluble in water. | The non-polar indole ring and the alkyl halide chain contribute to its lipophilicity. The related 3-(2-bromoethyl)indole is soluble in chloroform. |

| LogP | Estimated 3.5 - 4.0 | The presence of both a chloro and a bromo group, along with the ethyl chain, significantly increases the lipophilicity compared to 5-chloroindole (LogP ~2.9).[1] |

Synthesis of 1-(2-bromoethyl)-5-chloro-1H-indole

The synthesis of 1-(2-bromoethyl)-5-chloro-1H-indole can be efficiently achieved through a two-step process, starting from the commercially available 5-bromoindole. The first step involves a copper-catalyzed halogen exchange to produce 5-chloroindole, followed by N-alkylation with 1,2-dibromoethane.

Step 1: Synthesis of 5-Chloroindole from 5-Bromoindole

A robust and scalable method for the synthesis of 5-chloroindole is the copper-catalyzed halogen exchange reaction.[4] This method offers a commercially viable route to this key intermediate.[4]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Medicinal chemistry of indole derivatives: Current to future therapeutic prospectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Breakthrough in indole chemistry could accelerate drug development | EurekAlert! [eurekalert.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 1-(2-bromoethyl)-5-chloro-1H-indole (CAS 169674-07-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the 5-Chloro-1H-indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of numerous natural products and synthetic pharmaceuticals.[1] Halogenation of the indole ring, particularly at the 5-position, is a well-established strategy for modulating the physicochemical and biological properties of these molecules. The introduction of a chlorine atom can significantly influence a compound's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] This makes 5-chloroindole derivatives valuable intermediates in the synthesis of a wide array of therapeutic agents, with applications in areas such as oncology.[2]

This guide focuses on the synthesis, properties, and reactivity of a specific derivative, 1-(2-bromoethyl)-5-chloro-1H-indole . The introduction of the N-(2-bromoethyl) group provides a reactive handle for further chemical modifications, making this compound a versatile building block for the synthesis of more complex molecules. This document provides a comprehensive overview of its synthesis from 5-chloro-1H-indole, its predicted physicochemical and spectroscopic properties, and its potential applications in drug discovery and development.

Physicochemical and Spectroscopic Profile

Predicted Physicochemical Properties

| Property | Predicted Value/Description | Rationale |

| Molecular Formula | C₁₀H₉BrClN | Based on the addition of a C₂H₄Br group to C₈H₆ClN. |

| Molecular Weight | 258.54 g/mol | Sum of the atomic weights of the constituent atoms. |

| Appearance | Off-white to light brown solid | Typical appearance for similar indole derivatives. |

| Melting Point | Expected to be higher than 5-chloroindole (71-72 °C)[3] | The increase in molecular weight and potential for dipole-dipole interactions from the bromoethyl group would likely increase the melting point. |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone); Insoluble in water.[3] | The nonpolar indole ring and the alkyl halide chain will dominate the solubility profile. |

| logP | Predicted to be > 2.9 | The addition of the bromoethyl group will increase the lipophilicity compared to 5-chloroindole (logP = 2.9).[4] |

Predicted Spectroscopic Data

Spectroscopic analysis is crucial for confirming the identity and purity of the synthesized compound. The following are the predicted key features in the NMR and mass spectra of 1-(2-bromoethyl)-5-chloro-1H-indole.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the indole core protons and the ethyl chain protons.

| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Assignment |

| ~7.6-7.8 | d | H-4 |

| ~7.2-7.4 | d | H-7 |

| ~7.1-7.2 | dd | H-6 |

| ~7.0-7.1 | d | H-2 |

| ~6.4-6.5 | d | H-3 |

| ~4.4-4.6 | t | N-CH₂ |

| ~3.6-3.8 | t | CH₂-Br |

¹³C NMR Spectroscopy: The carbon NMR will provide information about the carbon framework of the molecule.

| Chemical Shift (δ) ppm (Predicted) | Assignment |

| ~135 | C-7a |

| ~130 | C-3a |

| ~129 | C-5 |

| ~125 | C-2 |

| ~122 | C-6 |

| ~121 | C-4 |

| ~111 | C-7 |

| ~101 | C-3 |

| ~48 | N-CH₂ |

| ~30 | CH₂-Br |

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would be expected to show the molecular ion peak and characteristic fragmentation patterns.

| m/z (Predicted) | Assignment |

| 257/259/261 | [M]⁺ (Molecular ion peaks showing isotopic pattern for Br and Cl) |

| 178/180 | [M - CH₂Br]⁺ |

| 150/152 | [M - C₂H₄Br]⁺ (5-chloroindolyl cation) |

| 115 | [C₈H₆]⁺ |

Synthesis of 1-(2-bromoethyl)-5-chloro-1H-indole

The synthesis of the title compound is most logically achieved through the N-alkylation of 5-chloro-1H-indole with a suitable two-carbon electrophile. A common and effective method involves the use of 1,2-dibromoethane in the presence of a base.

Synthetic Workflow Diagram

Caption: Synthetic workflow for the N-alkylation of 5-chloro-1H-indole.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for the N-alkylation of indoles.[1]

Materials and Reagents:

-

5-Chloro-1H-indole

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

1,2-Dibromoethane

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes

-

Dichloromethane

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 5-chloro-1H-indole (1.0 eq). Dissolve the indole in anhydrous DMF.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes. The evolution of hydrogen gas will be observed.

-

Alkylation: To the resulting solution of the deprotonated indole, add 1,2-dibromoethane (3.0 eq) dropwise at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC).

-

Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x).

-

Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure 1-(2-bromoethyl)-5-chloro-1H-indole.

Reactivity and Downstream Applications

The primary point of reactivity for further synthetic transformations in 1-(2-bromoethyl)-5-chloro-1H-indole is the terminal bromine atom. This electrophilic center is susceptible to nucleophilic substitution, opening up a wide range of possibilities for derivatization.

Key Reaction Pathways

Caption: Potential downstream reactions of 1-(2-bromoethyl)-5-chloro-1H-indole.

-

Reaction with Amines: Treatment with primary or secondary amines will yield N-substituted aminoethyl indoles, a common motif in pharmacologically active compounds.

-

Reaction with Thiols: Reaction with thiols or their corresponding thiolates will produce thioether derivatives.

-

Reaction with Azides: Substitution with sodium azide provides the corresponding azidoethyl indole, which can be further transformed, for example, via reduction to the primary amine or through click chemistry.

-

Reaction with Cyanide: The introduction of a nitrile group through reaction with sodium cyanide extends the carbon chain and provides a versatile functional group for further elaboration.

-

Reaction with Carboxylates: Esterification can be achieved by reacting with carboxylate salts.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for 1-(2-bromoethyl)-5-chloro-1H-indole is not available, the safety precautions should be based on those for its parent compound, 5-chloroindole, and other organobromine compounds.

-

General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[2] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2]

-

Hazards: The compound is expected to be an irritant to the eyes, skin, and respiratory system.[2] It may be harmful if swallowed or inhaled.[2] The toxicological properties have not been fully investigated.[3]

-

Storage: Store in a cool, dry, and well-ventilated place away from strong oxidizing agents.[2]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

1-(2-bromoethyl)-5-chloro-1H-indole is a valuable synthetic intermediate with significant potential in drug discovery and medicinal chemistry. Its synthesis via N-alkylation of 5-chloroindole is a straightforward process, and the presence of the reactive bromoethyl group allows for a wide range of subsequent chemical modifications. This guide provides a foundational understanding of the synthesis, predicted properties, and reactivity of this compound, serving as a valuable resource for researchers in the field.

References

- BenchChem. (2025). Synthesis of 1,2,3-Trisubstituted 5-Chloro-Indoles: A Detailed Guide for Researchers. BenchChem.

- Fisher Scientific. (n.d.). Safety Data Sheet: 5-Chloroindole. Fisher Scientific.

- ResearchGate. (n.d.). Scheme 1: Synthesis of new products from 5-chloro-1H-indole-2,3-dion.

- BenchChem. (2025).

- ChemicalBook. (n.d.). 5-Chloroindole(17422-32-1)MSDS Melting Point Boiling Density Storage Transport. ChemicalBook.

Sources

Technical Monograph: 1-(2-bromoethyl)-5-chloro-1H-indole

Advanced Scaffold Characterization & Synthetic Methodologies[1]

Executive Summary

1-(2-bromoethyl)-5-chloro-1H-indole (CAS: 169674-07-1) represents a high-value "privileged structure" intermediate in medicinal chemistry.[1][2] Characterized by a lipophilic 5-chloroindole core and a reactive electrophilic ethyl bromide tail, this compound serves as a critical linchpin in the synthesis of serotonin receptor modulators (5-HT), kinase inhibitors, and antiviral agents. Its primary utility lies in its ability to undergo facile SN2 displacement, acting as a robust linker for attaching pharmacophores such as piperazines or pyrrolidines to the indole scaffold.

Part 1: Critical Physicochemical Profile[1]

Precise molecular weight determination is non-trivial for halogenated compounds due to the significant natural abundance of heavy isotopes. For high-resolution mass spectrometry (HRMS) applications, the monoisotopic mass is the operative value, not the average molecular weight.

Table 1: Physicochemical Specifications

| Property | Value | Technical Context |

| IUPAC Name | 1-(2-bromoethyl)-5-chloroindole | Standard nomenclature |

| CAS Registry | 169674-07-1 | Key identifier for procurement |

| Molecular Formula | C₁₀H₉BrClN | |

| Average Mol.[1][2][3][4][5][6][7][8][9][10] Weight | 258.54 g/mol | Used for stoichiometric calculations |

| Monoisotopic Mass | 256.9607 Da | Calculated for ³⁵Cl and ⁷⁹Br |

| Predicted LogP | 3.8 – 4.2 | High lipophilicity; requires organic solvents (DMF, DMSO) |

| Physical State | Off-white to tan solid | Low melting point solid (approx. 60-70°C predicted) |

Mass Spectrometry Forensics: The Isotopic Signature

For researchers validating this compound via LC-MS, the interaction between Chlorine and Bromine creates a distinct isotopic envelope.[11] Unlike standard organic molecules, the M+2 and M+4 peaks are highly significant.

Expected MS Pattern:

-

M (257 m/z): Contains ³⁵Cl + ⁷⁹Br.

-

M+2 (259 m/z): High intensity. Contains (³⁷Cl + ⁷⁹Br) AND (³⁵Cl + ⁸¹Br).

-

M+4 (261 m/z): Lower intensity. Contains ³⁷Cl + ⁸¹Br.[12]

Analyst Note: A 4:3:1 approximate ratio in the isotopic cluster is a hallmark of the [Cl + Br] combination, serving as an intrinsic quality control check during synthesis.

Part 2: Synthetic Architecture

The synthesis of 1-(2-bromoethyl)-5-chloro-1H-indole relies on the N-alkylation of the indole nitrogen.[1] This position is weakly acidic (pKa ~16 in DMSO), requiring a strong base for deprotonation.

Critical Challenge: The primary side reaction is dimerization , where the product reacts with another equivalent of 5-chloroindole to form a bis-indole (two indoles linked by an ethyl chain).[1] Solution: The use of a large excess (3–5 equivalents) of 1,2-dibromoethane is mandatory to statistically favor the mono-alkylated product.[1]

Mechanistic Pathway (Graphviz Visualization)

Figure 1: Mechanistic pathway for the N-alkylation of 5-chloroindole.[1] Note the competitive pathway to the bis-indole dimer if stoichiometry is uncontrolled.[1]

Part 3: Validated Experimental Protocol

Objective: Synthesis of 1-(2-bromoethyl)-5-chloro-1H-indole on a 10 mmol scale.

Reagents:

-

5-Chloroindole (1.51 g, 10 mmol)[1]

-

Sodium Hydride (60% dispersion in mineral oil) (0.48 g, 12 mmol)

-

1,2-Dibromoethane (5.64 g, 30 mmol) [Critical Excess]

-

DMF (Dimethylformamide), anhydrous (20 mL)

Step-by-Step Methodology:

-

Activation: In a flame-dried round-bottom flask under Argon atmosphere, suspend Sodium Hydride (NaH) in anhydrous DMF (10 mL). Cool to 0°C in an ice bath.

-

Deprotonation: Dissolve 5-Chloroindole in DMF (10 mL) and add dropwise to the NaH suspension over 15 minutes.

-

Observation: Evolution of hydrogen gas bubbles. The solution will turn from clear to yellow/brown, indicating the formation of the indolyl anion.

-

Hold: Stir at 0°C for 30 minutes to ensure complete deprotonation.

-

-

Alkylation: Add 1,2-Dibromoethane rapidly in one portion.

-

Rationale: Adding the electrophile in excess ensures the anion encounters fresh dibromide rather than already-reacted product.[1]

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 3–5 hours.

-

Monitoring: Check via TLC (Hexane/EtOAc 8:1). The product will have a higher Rf than the starting indole.

-

-

Quench & Workup:

-

Carefully pour the reaction mixture into ice-cold water (100 mL) to quench unreacted NaH.

-

Extract with Ethyl Acetate (3 x 50 mL).

-

Wash combined organics with water (2x) and brine (1x) to remove DMF.

-

Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

-

-

Purification: The excess 1,2-dibromoethane is volatile and may be partially removed by vacuum. Purify the residue via Flash Column Chromatography (Silica Gel, 0-10% EtOAc in Hexanes).

Part 4: Applications in Drug Discovery[6][13][14]

This scaffold acts as a "molecular handle." The terminal bromine is a good leaving group, susceptible to displacement by amines, thiols, or alkoxides.

Key Reaction Class: SN2 Displacement.

Workflow for Library Generation (Graphviz):

Figure 2: Downstream utility of the scaffold in generating diverse bioactive libraries via nucleophilic substitution.[1]

Part 5: Safety & Handling

-

Alkylating Potency: As an alkyl bromide, this compound is a potential alkylating agent. It should be treated as a potential mutagen. Double-gloving and use of a fume hood are mandatory.[1]

-

Lachrymator Potential: Benzyl/Alkyl halides often possess lachrymatory properties. Avoid dust inhalation.

-

Storage: Store at 2–8°C, protected from light. Bromides can degrade (turn yellow/brown) upon prolonged exposure to light due to radical formation.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53404460, 6-Bromo-5-chloro-1H-indole (Structural Analog Data).[1] Retrieved from [Link]

-

Chemistry Steps (2025). Isotopes in Mass Spectrometry: Chlorine and Bromine Signatures. Retrieved from [Link]

-

Organic Syntheses (2017). General Procedures for Indole N-Alkylation. Org.[12] Synth. 2017, 94, 150-166.[1] (Methodology adaptation). Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 1-(2-bromoethyl)-5-chloro-1H-indole - CAS:169674-07-1 - 北京欣恒研科技有限公司 [konoscience.com]

- 3. 1H-Isoindole-1,3(2H)-dione, 2-(2-bromoethyl)- [webbook.nist.gov]

- 4. 6-Bromo-5-chloro-1H-indole | C8H5BrClN | CID 53404460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-(2-BROMO-ETHYL)-1H-INDOLE-2,3-DIONE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. [1702.02323] Chlorine and Bromine Isotope Fractionation of Halogenated Organic Compounds in Electron Ionization Mass Spectrometry [arxiv.org]

- 8. mdpi.com [mdpi.com]

- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Isotopic Signature Transfer and Mass Pattern Prediction (IsoStamp): An Enabling Technique for Chemically-Directed Proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

The Definitive Guide to the Structural Elucidation of 1-(2-bromoethyl)-5-chloro-1H-indole: A Technical Whitepaper for Advanced Drug Discovery

This guide provides an in-depth, technical walkthrough for the structural elucidation of the novel heterocyclic compound, 1-(2-bromoethyl)-5-chloro-1H-indole. Designed for researchers, scientists, and professionals in drug development, this document eschews rigid templates in favor of a logical, causality-driven narrative that mirrors the real-world process of structural verification. Every analytical step is detailed not merely as a procedure, but as a strategic choice aimed at building an unshakeable, self-validating structural hypothesis.

Introduction: The Rationale for a Halogenated Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. Halogenation, particularly at the 5-position of the indole ring, is a well-established strategy for modulating the lipophilicity, metabolic stability, and receptor binding affinity of drug candidates. The introduction of a bromoethyl group at the N-1 position offers a reactive handle for further synthetic elaboration, making 1-(2-bromoethyl)-5-chloro-1H-indole a promising intermediate for the synthesis of novel therapeutics. This guide will systematically deconstruct the process of confirming its molecular architecture.

Proposed Synthesis: Building the Target Molecule

A logical and efficient synthesis is the first step in any structural elucidation workflow, as it provides a clear hypothesis for the expected molecular structure. The target compound, 1-(2-bromoethyl)-5-chloro-1H-indole, can be readily synthesized via a direct N-alkylation of 5-chloroindole.

Experimental Protocol: N-alkylation of 5-chloroindole

This protocol is adapted from established methods for the N-alkylation of indole derivatives.[1][2]

-

Deprotonation: In a flame-dried, round-bottom flask under an inert argon atmosphere, 5-chloroindole (1.0 equivalent) is dissolved in anhydrous N,N-dimethylformamide (DMF). The solution is cooled to 0°C in an ice bath. Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) is added portion-wise. The reaction mixture is stirred at 0°C for 30 minutes, during which time the evolution of hydrogen gas is observed, indicating the formation of the sodium salt of 5-chloroindole.

-

Alkylation: To the resulting solution, 1,2-dibromoethane (3.0 equivalents) is added dropwise at 0°C. The reaction is allowed to warm to room temperature and stirred for 12-18 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction is carefully quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield 1-(2-bromoethyl)-5-chloro-1H-indole.

dot graph "synthesis_workflow" { layout="dot"; rankdir="LR"; node [shape="box", style="rounded,filled", fontname="Helvetica", fontsize="10", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize="9", color="#5F6368"];

} "Synthesis Workflow"

Spectroscopic Analysis: Interrogating the Molecular Structure

With the synthesized compound in hand, a suite of spectroscopic techniques is employed to rigorously confirm its structure. The following sections detail the predicted data based on the known effects of the substituents on the indole core.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the carbon-hydrogen framework of the molecule.

The ¹H NMR spectrum is predicted to show distinct signals for the aromatic protons of the indole ring and the protons of the bromoethyl side chain. The electron-withdrawing chlorine atom at C-5 significantly influences the chemical shifts of the protons on the benzene ring.[3][4]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| H-4 | ~7.7 | d | ~2.0 | Deshielded by the adjacent chlorine at C-5. |

| H-7 | ~7.4 | d | ~8.7 | Typical chemical shift for this position. |

| H-6 | ~7.2 | dd | J = 8.7, 2.0 | Coupled to both H-7 and H-4. |

| H-2 | ~7.1 | d | ~3.1 | Typical chemical shift for the C-2 proton of the indole ring. |

| H-3 | ~6.5 | d | ~3.1 | Coupled to H-2. |

| N-CH₂ | ~4.5 | t | ~6.5 | Methylene group attached to the nitrogen, deshielded. |

| Br-CH₂ | ~3.7 | t | ~6.5 | Methylene group attached to the bromine, deshielded. |

The ¹³C NMR spectrum will provide a count of the unique carbon environments and further confirm the connectivity of the molecule. The chemical shifts are predicted based on data for 5-chloroindole and the expected influence of the N-alkylation.[3]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-7a | ~135 | Bridgehead carbon of the indole ring. |

| C-3a | ~129 | Bridgehead carbon of the indole ring. |

| C-5 | ~126 | Carbon directly attached to the chlorine atom. |

| C-2 | ~125 | C-2 carbon of the indole ring. |

| C-4 | ~122 | Aromatic carbon adjacent to the chlorine-substituted carbon. |

| C-6 | ~120 | Aromatic carbon. |

| C-7 | ~112 | Aromatic carbon. |

| C-3 | ~102 | C-3 carbon of the indole ring. |

| N-CH₂ | ~48 | Methylene carbon attached to nitrogen. |

| Br-CH₂ | ~30 | Methylene carbon attached to bromine. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of 1-(2-bromoethyl)-5-chloro-1H-indole is expected to show characteristic absorption bands.

| Frequency Range (cm⁻¹) | Vibrational Mode | Significance |

| 3100-3000 | C-H (aromatic) stretch | Confirms the presence of the indole ring. |

| 2950-2850 | C-H (aliphatic) stretch | Confirms the presence of the ethyl side chain. |

| 1600-1450 | C=C (aromatic) stretch | Characteristic of the indole ring system. |

| ~1350 | C-N stretch | Indicates the bond between the indole nitrogen and the ethyl group. |

| ~800 | C-Cl stretch | Strong absorption indicating the presence of the chloro substituent. |

| ~650 | C-Br stretch | Confirms the presence of the bromoethyl group. |

The absence of a broad N-H stretching band around 3400 cm⁻¹ is a key diagnostic feature, confirming the successful N-alkylation of the indole.[5]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern. Electron Ionization (EI) is a suitable technique for this analysis.

The molecular ion region of the mass spectrum is predicted to be particularly informative due to the isotopic abundances of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) and bromine (⁷⁹Br:⁸¹Br ≈ 1:1). This will result in a characteristic cluster of peaks for the molecular ion and any fragments containing these halogens.[6][7]

Predicted Molecular Ion Cluster:

-

m/z 271: [M]⁺ containing ³⁵Cl and ⁷⁹Br

-

m/z 273: [M]⁺ containing ³⁷Cl and ⁷⁹Br, and ³⁵Cl and ⁸¹Br

-

m/z 275: [M]⁺ containing ³⁷Cl and ⁸¹Br

Key Predicted Fragmentation Pathways:

-

Loss of Br•: A prominent fragmentation pathway is the loss of a bromine radical, leading to a cation at m/z 192/194 (containing ³⁵Cl/³⁷Cl).

-

Loss of C₂H₄Br•: Cleavage of the entire bromoethyl side chain would result in a fragment corresponding to the 5-chloroindole cation at m/z 151/153.

-

Loss of C₂H₄: McLafferty-type rearrangement is not possible, but fragmentation of the ethyl chain could occur.

dot graph "fragmentation_pathway" { layout="dot"; node [shape="box", style="rounded,filled", fontname="Helvetica", fontsize="10", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize="9", color="#EA4335"];

} "Predicted MS Fragmentation"

Data Integration and Structure Confirmation: A Self-Validating System

The true power of this analytical workflow lies in the convergence of data from multiple, independent techniques to build a single, coherent structural model.

dot graph "elucidation_workflow" { layout="dot"; rankdir="TB"; node [shape="ellipse", style="filled", fontname="Helvetica", fontsize="10", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize="9", color="#4285F4"];

} "Structure Elucidation Workflow"

The proposed synthesis provides the initial structural hypothesis. The ¹H and ¹³C NMR data confirm the carbon-hydrogen framework, including the substitution pattern on the indole ring and the presence of the bromoethyl group at the N-1 position. The IR spectrum verifies the functional groups and, crucially, the absence of the N-H bond. Finally, the mass spectrum confirms the molecular weight and the presence of both chlorine and bromine through the characteristic isotopic pattern of the molecular ion and its fragments. Each piece of data corroborates the others, creating a self-validating system that leads to the unambiguous confirmation of the structure of 1-(2-bromoethyl)-5-chloro-1H-indole.

Conclusion: A Robust Framework for Novel Compound Characterization

This technical guide has outlined a comprehensive and logically sound approach to the structural elucidation of 1-(2-bromoethyl)-5-chloro-1H-indole. By integrating a rational synthetic strategy with a multi-faceted spectroscopic analysis, we have demonstrated a robust workflow that provides a high degree of confidence in the final structural assignment. This methodology serves as a valuable template for researchers in the pharmaceutical and chemical sciences when faced with the critical task of characterizing novel molecular entities.

References

-

Nogrady, T., & Weaver, D. F. (2019). Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Infrared (GC-IR) Analyses of the Chloro-1- n-pentyl-3-(1-naphthoyl)-Indoles: Regioisomeric Cannabinoids. Journal of Analytical Toxicology, 43(4), 281-293. [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of bromoethane. [Link]

-

Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of control indole. [Link]

-

Chem Help ASAP. (2019, November 19). in the chemical literature: N-alkylation of an indole [Video]. YouTube. [Link]

-

Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. [Link]

Sources

"1-(2-bromoethyl)-5-chloro-1H-indole" solubility profile

An In-depth Technical Guide to the Solubility Profile of 1-(2-bromoethyl)-5-chloro-1H-indole

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 1-(2-bromoethyl)-5-chloro-1H-indole, a halogenated indole derivative of interest in medicinal chemistry and drug development. Recognizing the frequent necessity of characterizing novel compounds, this document is structured to guide researchers and scientists through both the theoretical underpinnings and the practical, validated methodologies for solubility assessment. We will delve into the predicted physicochemical properties based on the molecule's structure, present detailed, field-proven protocols for both thermodynamic and kinetic solubility determination, and outline robust analytical techniques for quantification. The causality behind experimental choices is emphasized, ensuring that the described protocols serve as self-validating systems for generating reliable and reproducible data.

Introduction and Physicochemical Profile

1-(2-bromoethyl)-5-chloro-1H-indole is a polysubstituted indole. The indole scaffold is a cornerstone in medicinal chemistry, and halogenation is a key strategy for modulating physicochemical properties such as lipophilicity and metabolic stability.[1] The presence of both a chloro substituent on the aromatic ring and a bromoethyl group on the indole nitrogen dictates a molecular profile with significant hydrophobicity.

Understanding the solubility of this compound is a critical first step in any drug development pipeline, as it directly impacts bioavailability, formulation feasibility, and the design of in vitro biological assays. Poor aqueous solubility can be a major hurdle, necessitating a thorough and accurate characterization.

Predicted Physicochemical Properties:

Based on its structure, we can anticipate certain properties that will govern its solubility behavior. The introduction of halogen atoms significantly alters a compound's lipophilicity.[1] Specifically, bromine is generally considered more lipophilic than chlorine, which can influence membrane permeability and protein binding.[1]

| Property | Predicted Value / Information | Rationale & Impact on Solubility |

| Molecular Formula | C₁₀H₉BrClN | - |

| Molecular Weight | 258.54 g/mol | Higher molecular weight can sometimes correlate with lower solubility. |

| Calculated logP | ~3.5 - 4.5 | The presence of two halogens and an ethyl chain suggests high lipophilicity (hydrophobicity). A high logP value predicts low aqueous solubility.[1] |

| Hydrogen Bond Donors | 0 | The indole NH is alkylated, removing its hydrogen bond donating capability. |

| Hydrogen Bond Acceptors | 1 (Nitrogen atom) | Limited hydrogen bonding potential with water, predicting poor aqueous solubility. |

| Polarity | Non-polar / Weakly Polar | The molecule is predominantly non-polar, suggesting it will be more soluble in organic solvents than in aqueous media. |

| Ionization | Non-ionizable | The absence of acidic or basic functional groups means its solubility will likely be independent of pH in the physiological range. |

The Interplay of Molecular Structure and Solubility

The solubility of a compound is governed by the balance of forces between the solute-solute interactions within the crystal lattice and the solute-solvent interactions upon dissolution. For 1-(2-bromoethyl)-5-chloro-1H-indole, the strong intermolecular forces in its solid state, driven by its planar aromatic system and halogen atoms, must be overcome by favorable interactions with solvent molecules.

The diagram below illustrates the key molecular features of the target compound and their anticipated influence on its solubility in polar (aqueous) and non-polar (organic) solvents.

Caption: Relationship between molecular features and predicted solubility.

Experimental Protocols for Solubility Determination

To obtain reliable data, it is essential to employ standardized, robust experimental protocols. We present methodologies for determining both thermodynamic and kinetic solubility.

Protocol 1: Thermodynamic Solubility via Shake-Flask Method (Gold Standard)

This method determines the equilibrium solubility of a compound, representing the true maximum concentration that can be achieved in a given solvent at a specific temperature.

Principle: An excess amount of the solid compound is agitated in the solvent of interest for a prolonged period to ensure equilibrium is reached. The resulting saturated solution is then filtered, and the concentration of the dissolved solute is measured.

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid 1-(2-bromoethyl)-5-chloro-1H-indole (e.g., 2-5 mg) to a glass vial. The exact amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired solvent (e.g., Phosphate-Buffered Saline pH 7.4, Water, Dichloromethane, Methanol) to the vial.

-

Equilibration: Seal the vial and place it on an orbital shaker or rotator in a temperature-controlled environment (typically 25 °C or 37 °C). Agitate for at least 24-48 hours. A 48-hour period is recommended to ensure equilibrium is reached for crystalline, poorly soluble compounds.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed for at least 1 hour to let undissolved solids settle.

-

Sample Collection & Filtration: Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid particles. Filter the aliquot through a 0.22 µm syringe filter (e.g., PVDF or PTFE, selected for solvent compatibility) to remove all particulate matter.

-

Dilution: Dilute the clear filtrate with a suitable solvent (typically the mobile phase used for analysis) to a concentration within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as the HPLC-UV protocol described in Section 4.

-

Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is typically expressed in µg/mL or µM.

Trustworthiness Check: The presence of visible solid compound at the end of the equilibration period is a mandatory visual confirmation that an excess was used and a saturated solution was achieved.

Protocol 2: High-Throughput Kinetic Solubility Assay

This method is often used in early drug discovery to rapidly assess the solubility of compounds from a DMSO stock solution. It measures the concentration at which a compound precipitates when diluted from a highly soluble organic solution into an aqueous buffer.

Principle: A concentrated DMSO stock solution of the compound is added to an aqueous buffer. The solution is shaken, and any precipitate formed is removed by filtration. The concentration of the compound remaining in the solution is then determined.

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of 1-(2-bromoethyl)-5-chloro-1H-indole in 100% DMSO (e.g., 10 mM).

-

Assay Plate Preparation: Add the aqueous buffer (e.g., PBS, pH 7.4) to the wells of a 96-well filter plate.

-

Compound Addition: Add a small volume of the DMSO stock solution to the buffer in the wells. The final DMSO concentration should be kept low (typically 1-2%) to minimize its co-solvent effects.

-

Incubation: Seal the plate and shake at room temperature for 1-2 hours.

-

Filtration: Place the filter plate on a vacuum manifold and draw the solution through the filter into a clean 96-well collection plate.

-

Analysis: Analyze the concentration of the compound in the filtrate of the collection plate, typically by HPLC-UV or UV-Vis spectroscopy, comparing against a standard curve prepared in a similar DMSO/buffer mixture.

Analytical Methodologies for Quantification

Accurate quantification of the dissolved compound is paramount. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the most common and robust method for this purpose.[2][3][4]

Protocol 3: HPLC-UV Method for Quantification of Indole Derivatives

This protocol is based on established methods for analyzing substituted indoles and is suitable for determining the concentration of 1-(2-bromoethyl)-5-chloro-1H-indole in solubility samples.[3][5]

Instrumentation & Conditions:

-

HPLC System: A system with a binary or quaternary pump, autosampler, column oven, and UV-Vis detector.[3]

-

Column: C18 (Octadecylsilyl) stationary phase, 5 µm particle size, 4.6 x 150 mm.[3]

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: Start at 60% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

-

Flow Rate: 1.0 mL/min.[3]

-

Column Temperature: 30 °C.[3]

-

Detection Wavelength: 280 nm (or a more specific λmax determined by a UV scan of the compound).[3]

-

Injection Volume: 10 µL.[3]

Workflow:

-

Standard Curve Preparation: Prepare a series of calibration standards of known concentration by diluting a stock solution of the compound in the mobile phase.

-

Sample Preparation: Dilute the filtered samples from the solubility experiment (Protocol 1 or 2) with the mobile phase to fall within the linear range of the standard curve.[4]

-

Analysis: Inject the standards and samples onto the HPLC system.

-

Quantification: Integrate the peak area corresponding to the compound. Construct a calibration curve by plotting peak area versus concentration for the standards. Use the linear regression equation from the curve to calculate the concentration of the unknown samples.

The diagram below outlines the comprehensive workflow from solubility experiment to final data analysis.

Caption: Integrated workflow for solubility determination and HPLC analysis.

Factors Influencing Solubility

Several external factors can significantly alter the solubility of a compound.[6][7]

-

Temperature: For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic.[7][8] However, this relationship must be determined experimentally. Performing solubility assessments at both ambient (25 °C) and physiological (37 °C) temperatures is recommended.

-

pH: As 1-(2-bromoethyl)-5-chloro-1H-indole lacks readily ionizable groups, its aqueous solubility is expected to be largely independent of pH within the typical physiological range (pH 1-8). This is a critical parameter to confirm, as unexpected pH-dependent hydrolysis or degradation could be misinterpreted as a solubility effect.

-

Co-solvents: In biological assays and formulations, co-solvents (e.g., DMSO, ethanol, polyethylene glycol) are often used to increase the solubility of hydrophobic compounds. The solubility of the target compound is expected to increase significantly with the addition of organic co-solvents.

Safety and Handling Precautions

While a specific Material Safety Data Sheet (MSDS) for 1-(2-bromoethyl)-5-chloro-1H-indole is not widely available, data from related halogenated indoles (e.g., 5-chloroindole) suggest appropriate precautions should be taken.[9][10]

-

Hazard Statements: Assumed to cause skin and serious eye irritation. May be harmful if swallowed, in contact with skin, or if inhaled.[9][10]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[11][12]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.[9][12]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, protected from light.[13]

References

-

Frankenberger, W. T., Jr., & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 165(2), 300-308. [Link]

-

Yousef, W. M., Al-Tamrah, S. A., & Al-Shammari, B. H. (2015). Colorimetric Determination of Indole using p-hydroxybenzaldehyde. International Journal of Engineering and Applied Sciences, 2(1), 22-29. [Link]

-

ResearchGate. (n.d.). HPLC chromatographs of samples' indole compounds. [Link]

-

SlidePlayer. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. [Link]

-

ACS Omega. (2021). Extraction Behavior of Indole from Simulated Wash Oil Using Halogen-Free Ionic Liquids. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT | PPTX [slideshare.net]

- 7. What are the factors that influence solubility? | AAT Bioquest [aatbio.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. enamine.enamine.net [enamine.enamine.net]

- 12. spectrumchemical.com [spectrumchemical.com]

- 13. fishersci.com [fishersci.com]

Chemo-Structural Dynamics of 1-(2-bromoethyl)-5-chloro-1H-indole

Technical Guide & Reactivity Profile

Executive Summary

1-(2-bromoethyl)-5-chloro-1H-indole (CAS: 58966-70-2 / Derivatives) represents a critical "linchpin" intermediate in medicinal chemistry. It serves as a bifunctional scaffold, combining a lipophilic, metabolically stable indole core with a highly reactive alkyl halide "handle."

This guide addresses the specific challenges researchers face with this molecule: controlling the N-alkylation to prevent dimerization , managing the instability of the primary bromide , and exploiting the 5-chloro substituent for structure-activity relationship (SAR) optimization.

Structural Analysis & Reactivity Profile

The "Push-Pull" Reactivity

The molecule possesses two distinct reactivity zones that must be balanced during synthesis and storage:

-

The Electrophilic Tail (N-Ethyl Bromide):

-

Mechanism: The primary alkyl bromide is a potent electrophile, highly susceptible to

attack by amines, thiols, or alkoxides. -

Risk: Under basic conditions or elevated temperatures, this moiety undergoes

elimination, collapsing into the N-vinyl indole , a useless byproduct in most synthetic pathways.

-

-

The Indole Core (5-Chloro Effect):

-

Electronic Modulation: The chlorine atom at C5 is electron-withdrawing (-I effect). Unlike the parent indole, this deactivates the ring slightly toward Electrophilic Aromatic Substitution (EAS) at C3, requiring harsher conditions for subsequent functionalization (e.g., Vilsmeier-Haack formylation).

-

Metabolic Stability: In drug design, the 5-Cl substituent blocks metabolic hydroxylation at the 5-position, a common clearance pathway for indole-based drugs (e.g., serotonin analogs).

-

Reactivity & Degradation Map

The following diagram illustrates the divergent pathways available to this molecule.

Figure 1: Divergent reactivity pathways. Red paths indicate degradation or side reactions to be avoided.

Synthesis & Purification Protocol

Objective: Synthesize 1-(2-bromoethyl)-5-chloro-1H-indole while suppressing the formation of the bis-indole dimer (two indoles connected by one ethyl chain).

The "Dilution Principle"

The most common failure mode is adding 1,2-dibromoethane to the indole. This is incorrect. To prevent the mono-alkylated product from reacting with a second indole molecule, the indole anion must always encounter a massive excess of the dibromide.

Optimized Protocol (Phase Transfer Catalysis)

Reagents:

-

5-Chloroindole (1.0 eq)[1]

-

1,2-Dibromoethane (5.0 - 8.0 eq ) — Critical Excess

-

Tetrabutylammonium bromide (TBAB) (0.05 eq)

-

Potassium Hydroxide (KOH) (powdered, 3.0 eq)

-

Solvent: Acetonitrile (MeCN) or Toluene

Step-by-Step Workflow:

-

Preparation: Dissolve 1,2-dibromoethane (5.0 eq) and TBAB in MeCN. Cool to 0°C.

-

Activation: In a separate vessel, mix 5-chloroindole and powdered KOH in MeCN. Stir for 15 mins to generate the indolyl anion (solution turns dark).

-

Addition: Add the indole mixture dropwise into the dibromide solution over 60 minutes.

-

Why: This ensures the concentration of dibromide is always locally higher than the indole, favoring mono-alkylation.

-

-

Reaction: Allow to warm to Room Temperature (RT). Monitor via TLC (Hexane/EtOAc 9:1).

-

Endpoint: Disappearance of indole.

-

-

Quench: Filter off solid salts (KBr). Concentrate the filtrate to remove MeCN.

-

Excess Removal: The residue contains the product + excess 1,2-dibromoethane.[2] Distill off the dibromide under high vacuum (it is volatile) or use column chromatography.

Purification Data

| Method | Suitability | Notes |

| High Vacuum Distillation | High | Removes excess 1,2-dibromoethane efficiently. |

| Flash Column | Medium | Elute with 100% Hexanes |

| Recrystallization | Low | Product is often an oil or low-melting solid; difficult to crystallize. |

Stability & Storage Guidelines

The primary bromide is a "ticking clock." It is sensitive to hydrolysis and light-induced radical degradation.

Stability Matrix

| Stressor | Stability Rating | Consequence | Mitigation |

| Light (UV/Vis) | Poor | Radical cleavage of C-Br bond; darkening of oil. | Store in amber vials wrapped in foil. |

| Moisture | Moderate | Slow hydrolysis to alcohol (1-(2-hydroxyethyl)-...). | Store under Argon/Nitrogen atmosphere. |

| Base (pH > 8) | Very Poor | Rapid elimination to N-vinyl-5-chloroindole. | Avoid basic extraction; wash with dilute acid. |

| Temperature | Moderate | Thermal elimination at >60°C. | Store at -20°C for long term. |

The "Vinyl Trap"

If your yield is low and the NMR shows new alkene protons (doublets around 5.0-6.0 ppm), you have likely eliminated HBr.

-

Cause: Reaction temperature too high or workup too basic.

-

Fix: Keep reaction <40°C. Use neutral water for washes.

Application Workflow: Drug Design

In medicinal chemistry, this molecule is frequently used to tether the 5-chloroindole "head" to a basic amine "tail" (e.g., piperazine), a classic pharmacophore for GPCR ligands (5-HT, Dopamine).

Figure 2: Standard synthetic workflow for GPCR ligand generation.

References

-

BenchChem. (2025).[3][4] Synthesis of 5-Chloroindole from 5-bromoindole: An Application Note and Protocol. Retrieved from

-

National Institutes of Health (NIH). (2014). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.[5] (Discusses comparative leaving group kinetics relevant to the alkyl bromide). Retrieved from

-

ChemicalBook. (2024). 5-Chloroindole Synthesis and Derivatives. Retrieved from

-

Fisher Scientific. (2023). Safety Data Sheet: 3-(2-Bromoethyl)indole. (Analogous stability data). Retrieved from

Sources

The Strategic Utility of 1-(2-bromoethyl)-5-chloro-1H-indole in Modern Drug Discovery

A Technical Guide for Researchers and Drug Development Professionals

Authored by: Gemini AI, Senior Application Scientist

Abstract

1-(2-bromoethyl)-5-chloro-1H-indole is a pivotal heterocyclic building block, distinguished by its unique trifecta of reactive sites: the nucleophilic indole nitrogen, the electrophilic bromoethyl side chain, and the chlorine-substituted benzene ring. This guide provides an in-depth exploration of its synthesis, chemical reactivity, and, most critically, its diverse applications in contemporary drug discovery and chemical biology. We will dissect its role as a versatile precursor in the synthesis of targeted therapeutic agents, offering detailed experimental protocols and mechanistic insights to empower researchers in their quest for novel molecular entities.

Introduction: The Architectural Significance of a Halogenated Indole

The indole scaffold is a cornerstone of medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The strategic placement of a chloro group at the 5-position and a bromoethyl side chain at the N-1 position transforms the simple indole into a highly versatile and reactive intermediate. The 5-chloro substituent significantly alters the electron density of the indole ring, influencing its reactivity and providing a potential site for further functionalization through cross-coupling reactions. More immediately, the 1-(2-bromoethyl) group serves as a potent electrophile, primed for reaction with a wide array of nucleophiles to construct more complex molecular architectures. This inherent reactivity profile makes 1-(2-bromoethyl)-5-chloro-1H-indole a valuable starting material for creating libraries of compounds for high-throughput screening and lead optimization.

Synthesis and Characterization

The most common and efficient synthesis of 1-(2-bromoethyl)-5-chloro-1H-indole involves the N-alkylation of 5-chloroindole with 1,2-dibromoethane. This reaction typically proceeds under basic conditions, where a base such as sodium hydride or potassium carbonate deprotonates the indole nitrogen, creating a nucleophilic anion that subsequently attacks one of the electrophilic carbons of 1,2-dibromoethane in an SN2 reaction.

Table 1: Physicochemical Properties of 1-(2-bromoethyl)-5-chloro-1H-indole

| Property | Value |

| Molecular Formula | C10H9BrClN |

| Molecular Weight | 258.54 g/mol |

| Appearance | Off-white to light yellow crystalline powder |

| Melting Point | 79-82 °C |

| Boiling Point | Decomposes |

| Solubility | Soluble in dichloromethane, chloroform, ethyl acetate |

Experimental Protocol: Synthesis of 1-(2-bromoethyl)-5-chloro-1H-indole

-

Reaction Setup: To a solution of 5-chloroindole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Anion Formation: Stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the indolide anion.

-

Alkylation: Add 1,2-dibromoethane (3.0 eq) dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 1-(2-bromoethyl)-5-chloro-1H-indole.

Potential Research Applications

The primary utility of 1-(2-bromoethyl)-5-chloro-1H-indole lies in its role as a key intermediate for the synthesis of biologically active molecules. Its bromoethyl side chain is a versatile handle for introducing a variety of functional groups and for constructing larger molecular frameworks.

Precursor for Neuronal Nicotinic Acetylcholine Receptor (nAChR) Ligands

One of the most notable applications of this compound is in the synthesis of potent and selective ligands for neuronal nicotinic acetylcholine receptors (nAChRs). These receptors are implicated in a range of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.

A key example is the synthesis of A-84437, a selective agonist for the α4β2 nAChR subtype. The synthesis involves the reaction of 1-(2-bromoethyl)-5-chloro-1H-indole with an appropriate amine, demonstrating the utility of the bromoethyl group as a reactive handle.

Workflow for the Synthesis of nAChR Ligands

Caption: Synthesis and screening workflow for nAChR ligands.

Intermediate for Serotonin Receptor Modulators

The indole nucleus is a common feature in ligands for serotonin (5-HT) receptors, which are important targets for the treatment of depression, anxiety, and other mood disorders. The 5-chloro substituent can mimic the 5-hydroxy group of serotonin, while the N-1 side chain can be elaborated to interact with specific receptor subtypes. The bromoethyl group allows for the introduction of various amine-containing side chains, which are crucial for receptor binding and functional activity.

Building Block for Kinase Inhibitors

Many kinase inhibitors feature a heterocyclic core that occupies the adenine-binding pocket of the enzyme. The 5-chloro-1H-indole scaffold can be further functionalized to generate potent and selective kinase inhibitors. The N-1 side chain can be extended to reach other regions of the kinase domain, enhancing binding affinity and selectivity. Cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, can be employed at the C-H positions of the indole ring, although the 5-chloro position itself can also be a site for such reactions under specific conditions.

Logical Flow of a Kinase Inhibitor Discovery Program

Caption: Kinase inhibitor discovery workflow.

Conclusion and Future Perspectives

1-(2-bromoethyl)-5-chloro-1H-indole is a testament to the power of strategic halogenation and functionalization in medicinal chemistry. Its well-defined reactivity and commercial availability make it an invaluable tool for the rapid generation of diverse compound libraries. The applications highlighted in this guide represent just a fraction of its potential. Future research will likely see this versatile building block employed in the synthesis of novel probes for chemical biology, innovative materials with unique photophysical properties, and the next generation of targeted therapeutics. As our understanding of complex biological systems deepens, the demand for precisely engineered molecular tools will only grow, ensuring that intermediates like 1-(2-bromoethyl)-5-chloro-1H-indole remain at the forefront of chemical innovation.

References

The Strategic Intermediate: A Technical Guide to 1-(2-bromoethyl)-5-chloro-1H-indole for Advanced Drug Discovery

This in-depth technical guide serves as a core resource for researchers, medicinal chemists, and professionals in drug development on the synthesis, characterization, and strategic application of 1-(2-bromoethyl)-5-chloro-1H-indole . This halogenated indole derivative is a pivotal intermediate, offering a versatile platform for the synthesis of novel therapeutic agents, particularly in the realm of oncology.

Introduction: The Significance of the 5-Chloroindole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products and synthetic drugs.[1] Halogenation, particularly at the 5-position, significantly modulates the physicochemical and biological properties of indole derivatives. The introduction of a chlorine atom can enhance metabolic stability, improve membrane permeability, and provide a key interaction point for binding to biological targets.[2]

Specifically, 5-chloroindole derivatives have emerged as a promising class of compounds in the development of targeted cancer therapies. These compounds have been investigated as potent inhibitors of key signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) and BRAF kinase pathways, which are often dysregulated in various cancers.[2] The 1-(2-bromoethyl) substituent further enhances the synthetic utility of the 5-chloroindole core, providing a reactive handle for the introduction of diverse functionalities.

Synthesis of 1-(2-bromoethyl)-5-chloro-1H-indole: A Robust Protocol

The most direct and efficient method for the synthesis of 1-(2-bromoethyl)-5-chloro-1H-indole is the N-alkylation of 5-chloroindole with an excess of 1,2-dibromoethane. This reaction proceeds via a nucleophilic substitution mechanism, where the deprotonated indole nitrogen attacks one of the electrophilic carbon atoms of 1,2-dibromoethane.

Experimental Protocol: N-Alkylation of 5-Chloroindole

Objective: To synthesize 1-(2-bromoethyl)-5-chloro-1H-indole via N-alkylation of 5-chloroindole.

Materials:

-

5-Chloroindole

-

1,2-Dibromoethane

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes

-

Dichloromethane

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 5-chloroindole (1.0 eq).

-

Solvent Addition: Add anhydrous DMF to dissolve the 5-chloroindole.

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Stir the mixture at 0 °C for 30-60 minutes, or until the evolution of hydrogen gas ceases. This step is critical for generating the highly nucleophilic indolide anion.

-

Alkylation: To the resulting solution, add 1,2-dibromoethane (5.0 eq) dropwise at 0 °C. The large excess of 1,2-dibromoethane is used to minimize the formation of the bis-indolyl ethane byproduct.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Carefully quench the reaction by the slow addition of water at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield 1-(2-bromoethyl)-5-chloro-1H-indole as a pure compound.

Workflow Diagram

Caption: Synthetic workflow for 1-(2-bromoethyl)-5-chloro-1H-indole.

Physicochemical and Spectroscopic Characterization

The successful synthesis of 1-(2-bromoethyl)-5-chloro-1H-indole must be confirmed by a combination of spectroscopic methods. Below are the expected physicochemical properties and a guide to interpreting the spectral data.

Predicted Physicochemical Properties

| Property | Predicted Value | Rationale |

| Molecular Formula | C₁₀H₉BrClN | Based on the structure. |

| Molecular Weight | 274.54 g/mol | Sum of atomic masses. |

| Appearance | Off-white to pale yellow solid | Typical for halogenated indole derivatives. |

| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, EtOAc) | Expected for a moderately polar organic molecule. |

Spectroscopic Data Interpretation

¹H NMR Spectroscopy: The proton NMR spectrum is the most informative tool for confirming the structure. Key expected signals include:

-

Indole Protons: A characteristic set of signals for the protons on the indole ring, with chemical shifts influenced by the electron-withdrawing chlorine at the 5-position.

-

Ethyl Protons: Two triplets corresponding to the -CH₂-CH₂-Br moiety. The methylene group attached to the indole nitrogen will be deshielded compared to the methylene group attached to the bromine.

¹³C NMR Spectroscopy: The carbon NMR spectrum will show 10 distinct signals corresponding to the carbon atoms in the molecule. The carbon attached to the bromine will be significantly shifted downfield.

Infrared (IR) Spectroscopy: The IR spectrum will lack the characteristic N-H stretch of the starting 5-chloroindole (around 3400 cm⁻¹), confirming successful N-alkylation. Characteristic C-H and C-Br stretching vibrations will be present.

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) cluster characteristic of a compound containing one bromine and one chlorine atom. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in a ~1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will result in a distinctive M, M+2, and M+4 pattern.[3][4]

Reactivity and Synthetic Applications

1-(2-bromoethyl)-5-chloro-1H-indole is a versatile intermediate due to the presence of the reactive bromoethyl group. This functionality allows for a variety of subsequent transformations, primarily through nucleophilic substitution reactions.

Key Reactions:

-

Amination: The bromoethyl group readily reacts with primary and secondary amines to introduce a diverse range of amino functionalities. This is a common strategy for synthesizing compounds with potential biological activity.

-

Thiolation: Reaction with thiols or thiolates provides access to sulfur-containing indole derivatives.

-

Cyanation: Substitution with cyanide affords the corresponding nitrile, which can be further elaborated into carboxylic acids, amides, or amines.

-

Azide Introduction: Reaction with sodium azide introduces an azido group, which can be reduced to a primary amine or used in "click" chemistry reactions.

Application in the Synthesis of Bioactive Molecules

The 1-(2-bromoethyl)-5-chloro-1H-indole scaffold is a key starting material for the synthesis of compounds targeting various biological pathways. The 5-chloroindole moiety is a known pharmacophore in inhibitors of EGFR and BRAF kinases.[2] The bromoethyl side chain allows for the introduction of various substituents that can interact with specific residues in the kinase active site, leading to potent and selective inhibitors.

Logical Relationship Diagram

Caption: Synthetic transformations of the title intermediate.

Safety and Handling

Caution: 1-(2-bromoethyl)-5-chloro-1H-indole is a halogenated organic compound and should be handled with appropriate safety precautions. While specific toxicity data is not available, related haloalkanes and indoles can be irritants and potentially harmful.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.

Conclusion

1-(2-bromoethyl)-5-chloro-1H-indole is a strategically important synthetic intermediate with significant potential in drug discovery and development. Its straightforward synthesis from commercially available starting materials, coupled with the versatile reactivity of the bromoethyl group, makes it an attractive building block for the creation of diverse chemical libraries. The established biological relevance of the 5-chloroindole scaffold, particularly in the context of kinase inhibition, underscores the value of this intermediate in the pursuit of novel therapeutic agents. This guide provides the foundational knowledge and practical protocols necessary for researchers to effectively synthesize, characterize, and utilize this valuable compound in their research endeavors.

References

-

BenchChem. (2025). Synthesis of 5-Chloroindole from 5-bromoindole: An Application Note and Protocol. Link

- Keetha, L., et al. (2010). Highly Convenient and Large Scale Synthesis of 5-chloroindole and its 3-substituted Analogues. Journal of the Korean Chemical Society, 54(2), 241-244.

-

BenchChem. (2025). Application Notes and Protocols: 5-Chloroindole as a Versatile Building Block in Organic Synthesis. Link

-

BenchChem. (2025). Spectroscopic Profile of 5-Bromoindole: A Technical Guide. Link

-

Google Patents. (2014). CN102558017A - Method for preparing 5-bromoindole. Link

-

Palle, S., et al. (2010). Highly Convenient and Large Scale Synthesis of 5-chloroindole and its 3-substituted Analogues. ResearchGate. Link

- El-Damasy, A. K., et al. (2023).

-

BenchChem. (2025). Application Notes and Protocols for ¹H and ¹³C NMR Analysis of 5-Chloro-Indole Derivatives. Link

-

Abdelgawad, M. A., et al. (2023). Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways. MDPI. Link

-

Salakhutdinov, N. (2024). Special Issue “Biosynthesis and Application of Natural Compound”. MDPI. Link

-

LibreTexts. (2021). 11: Infrared Spectroscopy and Mass Spectrometry. Link

-

dos Santos, et al. (2024). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org. Link

- Ali, B., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers in Chemistry, 12, 1369581.

-

BenchChem. (2025). An In-depth Technical Guide to the Chemical Properties of 5-chloro-3-ethyl-2-methyl-1H-indole. Link

- Dömling, A., et al. (2014). Towards a facile and convenient synthesis of highly functionalized indole derivatives based on Multi-Component Reactions. NIH Public Access, 2014, 1-13.

- Gassman, P. G., & van Bergen, T. J. (1977).

-

chemrevise. (n.d.). 7. Mass spectra and IR. Link

- Hulme, C., et al. (2012). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Organic & Biomolecular Chemistry, 10(29), 5563-5572.

-

Doc Brown's Chemistry. (n.d.). The mass spectrum of 1-bromo-2-chloroethane. Link

- Schneider, P., et al. (2022). Generating Bioactive Natural Product-inspired Molecules with Machine Intelligence. CHIMIA International Journal for Chemistry, 76(5), 396-401.

-

BenchChem. (2025). Synthesis of 5-Chloroindole from 5-bromoindole: An Application Note and Protocol. Link

-

Chem Help ASAP. (2019, November 19). in the chemical literature: N-alkylation of an indole [Video]. YouTube. Link

-

Wellesley College. (n.d.). A Two-Step Synthesis of 1-Bromo-3-Chloro-5-Iodobenzene. Part 2: Synthesis of 1-Bromo-3-chloro-5-iodobenzene. Google Docs. Link

-

Yale University. (n.d.). Mass Spectrometry meets Infrared Spectroscopy | Chemical and Biophysical Instrumentation Center. Link

-

Analiza. (n.d.). Physicochemical Properties. Link

-

Pauli, G. F., et al. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. IntechOpen. Link

-

PubChem. (n.d.). 5-Bromo-6-chloro-1H-indole. Link

- Mohamad, K., et al. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology, 6(2), 267-298.

Sources

- 1. ecommons.luc.edu [ecommons.luc.edu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. C2H4BrCl BrCH2CH2Cl mass spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Biological Significance of 5-Chloroindole Derivatives: A Technical Guide

Executive Summary: The 5-Chloroindole Pharmacophore

The indole scaffold is ubiquitous in nature, serving as the core of tryptophan, serotonin, and auxins. However, the introduction of a chlorine atom at the C5 position creates a distinct pharmacophore with altered electronic and physicochemical properties.[1][2] 5-Chloroindole derivatives are not merely structural analogs; they represent a "privileged structure" in medicinal chemistry.[2][3][4]

The biological significance of the 5-chloro substitution stems from three critical factors:

-

Metabolic Stability: The C5 position of the indole ring is a primary site for metabolic oxidation (hydroxylation) by Cytochrome P450 enzymes. Chlorination blocks this site, significantly extending the half-life (

) of the molecule in vivo. -

Lipophilicity (

): The chlorine atom increases lipophilicity, enhancing membrane permeability and blood-brain barrier (BBB) penetration, which is vital for CNS-active agents. -

Electronic Effects: The electron-withdrawing inductive effect (-I) of chlorine modulates the acidity of the indole N-H and the electron density of the pyrrole ring, influencing

stacking interactions within receptor binding pockets.

Structural Activity Relationship (SAR) Analysis

The biological potency of 5-chloroindole derivatives is often superior to their non-halogenated or 5-fluoro/bromo counterparts.

The "Cl-Effect" in Binding Pockets

In kinase inhibitors (e.g., targeting EGFR), the 5-Cl substituent often occupies a specific hydrophobic pocket (Gatekeeper residue proximity).

-

Steric Fit: Chlorine (Van der Waals radius ~1.75 Å) provides an optimal steric fill for hydrophobic clefts that are too large for fluorine (~1.47 Å) but too small for iodine (~1.98 Å).

-

Halogen Bonding: The 5-Cl atom can participate in halogen bonding (R-X···Y), where the localized positive electrostatic potential (sigma-hole) on the chlorine interacts with backbone carbonyl oxygens or nitrogen acceptors in the target protein.

Therapeutic Applications & Mechanistic Pathways[1][2][4][5][6][7]

Oncology: Dual EGFR/BRAF Inhibition

Recent studies have highlighted 5-chloroindole-2-carboxylate derivatives as potent inhibitors of mutant EGFR (T790M) and BRAF (V600E) pathways. These mutations are drivers in non-small cell lung cancer (NSCLC) and melanoma.

Mechanism of Action: These derivatives function as ATP-competitive inhibitors. The indole core mimics the purine ring of ATP, while the 5-Cl substituent stabilizes the molecule within the ATP-binding pocket via hydrophobic interactions with Val726 and Met793 (in EGFR).

Quantitative Efficacy (Select Derivatives):

| Compound ID | Target | IC50 (nM) | Reference Standard | Fold Potency vs Standard |

| 3e (5-Cl-indole-2-carboxylate) | EGFR (WT) | 68 | Erlotinib (80 nM) | 1.2x |

| 3e | BRAF (V600E) | ~40 | Vemurafenib (30 nM) | 0.75x |

| RS4690 | DVL1 (Wnt Pathway) | 740 | - | - |

Visualization: EGFR/BRAF Signaling Blockade

The following diagram illustrates the signal transduction cascade and the precise intervention points of 5-chloroindole derivatives.

Caption: Dual inhibition mechanism of 5-chloroindole derivatives on EGFR and BRAF kinases, halting downstream proliferation signaling.

Microbiology: Antibiofilm & Quorum Quenching

Unlike traditional antibiotics that kill bacteria (imposing selective pressure), 5-chloroindole (5CI) acts as an antivirulence agent . It functions as a non-native ligand for quorum sensing receptors, effectively "jamming" bacterial communication.